molecular formula C13H18ClNO B262597 N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide

N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide

Cat. No.: B262597
M. Wt: 239.74 g/mol
InChI Key: UOOYXTXCHSNWMI-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide is an organic compound that features a chlorobenzyl group attached to a dimethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide typically involves the reaction of 2-chlorobenzyl chloride with 2,2-dimethylbutanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its antimicrobial properties and potential as an inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide: A synthetic cannabinoid with potential therapeutic applications.

    N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide: Known for its pesticide properties.

Uniqueness

N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorobenzyl group with a dimethylbutanamide backbone sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide

InChI

InChI=1S/C13H18ClNO/c1-4-13(2,3)12(16)15-9-10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3,(H,15,16)

InChI Key

UOOYXTXCHSNWMI-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NCC1=CC=CC=C1Cl

Canonical SMILES

CCC(C)(C)C(=O)NCC1=CC=CC=C1Cl

Origin of Product

United States

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